Methyl 2,2-dichloro-2-cyanoacetate
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Overview
Description
“Methyl 2,2-dichloro-2-cyanoacetate” is a chemical compound with the molecular formula C4H3Cl2NO2 . It is a liquid substance with a molecular weight of 167.98 .
Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dichloro-2-cyanoacetate” can be represented by the InChI code1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3
. The compound has a molecular weight of 167.97 g/mol . Physical And Chemical Properties Analysis
“Methyl 2,2-dichloro-2-cyanoacetate” is a liquid with a boiling point of 67°C at 2mm Hg . It has a molecular weight of 167.98 . The compound has a topological polar surface area of 50.1 Ų .Scientific Research Applications
Basic Properties
“Methyl 2,2-dichloro-2-cyanoacetate” is a chemical compound with the molecular formula C4H3Cl2NO2 and a molecular weight of 167.98 . It is a liquid at room temperature with a boiling point of 67°C at 2mm Hg .
Synthesis of Heterocyclic Compounds
“Methyl 2,2-dichloro-2-cyanoacetate” is considered one of the most important precursors for heterocyclic synthesis . The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Cyanoacetylation of Amines
“Methyl 2,2-dichloro-2-cyanoacetate” can be used in the cyanoacetylation of amines . This process has seen recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds .
Preparation of N-cyanoacetamides
“Methyl 2,2-dichloro-2-cyanoacetate” can be used in the preparation of N-cyanoacetamides . These are privileged structures and are considered one of the most important precursors for heterocyclic synthesis .
Synthesis of Biologically Active Novel Heterocyclic Moieties
“Methyl 2,2-dichloro-2-cyanoacetate” can be used in the synthesis of biologically active novel heterocyclic moieties . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Synthesis of N-arylimino-pyrano[2,3-c]pyridine Derivatives
“Methyl 2,2-dichloro-2-cyanoacetate” can be used in the synthesis of N-arylimino-pyrano[2,3-c]pyridine derivatives . This reaction mechanism proceeds smoothly via the formation of the non-isolable intermediate .
Safety And Hazards
properties
IUPAC Name |
methyl 2,2-dichloro-2-cyanoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGARZGMDAFAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502078 |
Source
|
Record name | Methyl dichloro(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dichloro-2-cyanoacetate | |
CAS RN |
25761-68-6 |
Source
|
Record name | Methyl dichloro(cyano)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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